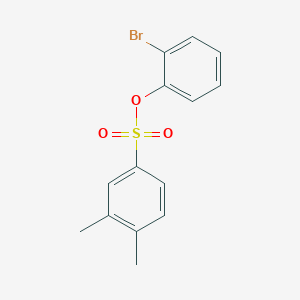
(2-Bromophenyl) 3,4-dimethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl) 3,4-dimethylbenzenesulfonate is an organic compound that features a brominated phenyl group attached to a dimethylbenzenesulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl) 3,4-dimethylbenzenesulfonate typically involves the reaction of 2-bromophenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Bromophenol+3,4-Dimethylbenzenesulfonyl chloride→(2-Bromophenyl) 3,4-dimethylbenzenesulfonate+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene.
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reactions.
Major Products: The major products depend on the specific reactions and reagents used. For example, nucleophilic substitution with methoxide yields methoxy-substituted derivatives, while Suzuki-Miyaura coupling produces biaryl compounds.
科学研究应用
(2-Bromophenyl) 3,4-dimethylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and liquid crystals.
作用机制
The mechanism of action of (2-Bromophenyl) 3,4-dimethylbenzenesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can act as a leaving group in substitution reactions, while the sulfonate group can stabilize intermediates through resonance. These properties make it a versatile reagent in organic synthesis.
相似化合物的比较
- (2-Bromophenyl) 2,4-dimethylbenzenesulfonate
- (2-Bromophenyl) 2,5-dimethylbenzenesulfonate
- (2-Bromophenyl) 2,6-dimethylbenzenesulfonate
Comparison: Compared to its analogs, (2-Bromophenyl) 3,4-dimethylbenzenesulfonate is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the physical and chemical properties, making it suitable for specific applications where its analogs may not be as effective.
属性
IUPAC Name |
(2-bromophenyl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3S/c1-10-7-8-12(9-11(10)2)19(16,17)18-14-6-4-3-5-13(14)15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMPUTJEYMOPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
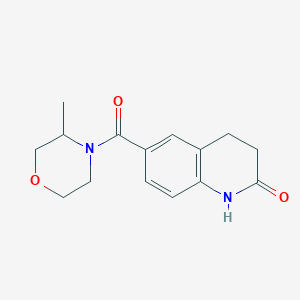
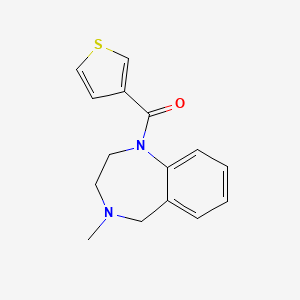
![methyl N-[3-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B7613306.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(3-pyrrolidin-1-ylpiperidin-1-yl)ethanone](/img/structure/B7613312.png)
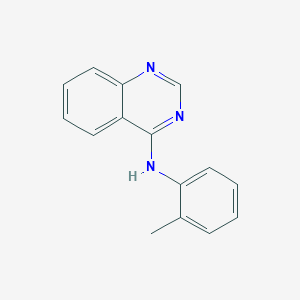
![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-3-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7613321.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B7613322.png)
![N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7613325.png)
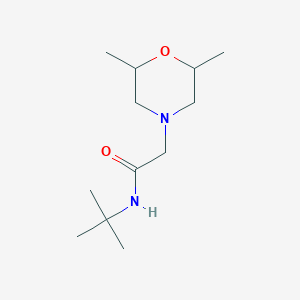
![N-[(3-fluorophenyl)methyl]-N'-methylpyrrolidine-1-carboximidamide;hydroiodide](/img/structure/B7613336.png)
![5-BROMO-1-[(3,4-DIMETHOXYPHENYL)METHYL]-7-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B7613341.png)
![(3-methylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7613361.png)

![N-[2-(4-fluorophenoxy)-5-morpholin-4-ylsulfonylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B7613392.png)
